7-[2-(1-butyl-4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
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Overview
Description
2H-1-Benzopyran-2-one, 7-[2-(1-butyloctahydro-4a-hydroxy-2(1H)-isoquinolinyl)-2-oxoethoxy]-8-methyl-4-propyl- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives often involves multi-step reactions. One common method is the domino Knoevenagel/intramolecular transesterification reaction, which can be catalyzed by enzymes such as alkaline protease from Bacillus licheniformis . This method allows for the selective formation of the benzopyran core under controlled conditions, including solvent choice, water content, and temperature.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the synthetic route for scalability. This includes the use of high-throughput screening for reaction conditions and the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2H-1-Benzopyran-2-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, some derivatives may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Known for its use in medicinal chemistry.
7-Methyl-2H-1-benzopyran-2-one: Another derivative with distinct biological activities.
7-Methoxy-6-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one:
Uniqueness
What sets 2H-1-Benzopyran-2-one, 7-[2-(1-butyloctahydro-4a-hydroxy-2(1H)-isoquinolinyl)-2-oxoethoxy]-8-methyl-4-propyl- apart is its complex structure, which allows for multiple points of chemical modification. This makes it a versatile compound for developing new derivatives with tailored properties for specific applications.
Properties
CAS No. |
1217788-08-3 |
---|---|
Molecular Formula |
C28H39NO5 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
7-[2-(1-butyl-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one |
InChI |
InChI=1S/C28H39NO5/c1-4-6-11-23-22-10-7-8-14-28(22,32)15-16-29(23)25(30)18-33-24-13-12-21-20(9-5-2)17-26(31)34-27(21)19(24)3/h12-13,17,22-23,32H,4-11,14-16,18H2,1-3H3 |
InChI Key |
GTCIWEZRTKCJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2CCCCC2(CCN1C(=O)COC3=C(C4=C(C=C3)C(=CC(=O)O4)CCC)C)O |
Origin of Product |
United States |
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